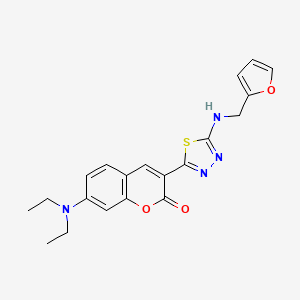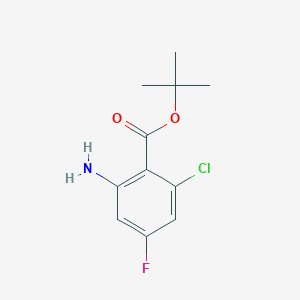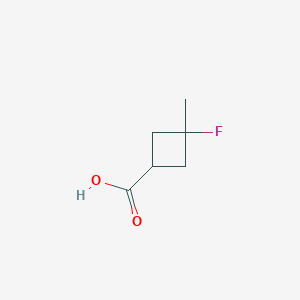
4-(2-(2H-1,2,3-トリアゾール-2-イル)エチル)ピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound combines the triazole ring with a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry.
科学的研究の応用
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They have been shown to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that similar 1,2,4-triazole derivatives have been associated with anticancer activities, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-triazole derivatives have been predicted using computational studies .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar 1,2,3-triazole compounds can be influenced by environmental factors such as temperature and the presence of certain catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and produces the triazole ring in high yields.
Attachment of the Piperazine Moiety: The triazole ring is then reacted with a piperazine derivative under suitable conditions to form the final compound. This step often involves the use of a coupling reagent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one would likely involve large-scale synthesis using automated reactors. The reaction conditions would be optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography would be employed to purify the compound.
化学反応の分析
Types of Reactions
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Piperazine Derivatives: Compounds containing the piperazine ring but lacking the triazole moiety.
Uniqueness
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is unique due to the combination of the triazole and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-[2-(triazol-2-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c14-8-7-12(4-3-9-8)5-6-13-10-1-2-11-13/h1-2H,3-7H2,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODMZJWZAZLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN2N=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)
![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374699.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

